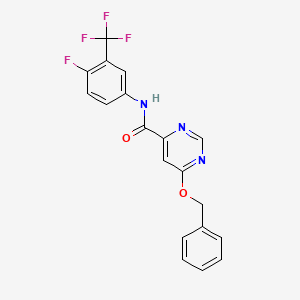

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

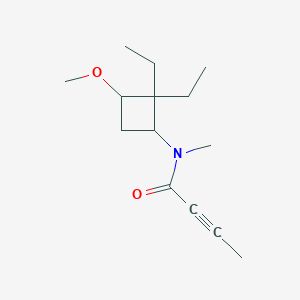

The compound “2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group, a nitro group, and an amine group. These functional groups could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, amine group, and carboxylic acid group would significantly influence its structure .Chemical Reactions Analysis

The nitro group, amine group, and carboxylic acid group in the compound can participate in various chemical reactions. For instance, the nitro group can undergo reduction reactions, the amine group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could make the compound acidic .Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid that functions effectively as a β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, highlighting its utility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Photolithographic Synthesis

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is introduced as a photolabile amino protecting group for amino acids, utilized as building blocks in photolithographic solid-phase peptide synthesis. These NPPOC-protected amino acids demonstrate significant utility in the synthesis of peptide arrays, showing an enhanced cleavage rate under UV light (DeLisi, Laursen, & Bhushan, 2003).

Peptide Bond Formation

The 3-nitro-2-pyridinesulfenyl (Npys) group offers a novel approach to the protection and activation of amino and hydroxyl groups for peptide synthesis. This group can be introduced to amino acids efficiently, showcasing its utility in facilitating peptide bond formation through oxidation-reduction condensation methods (Matsueda & Walter, 2009).

Antimicrobial Activity

Derivatives of 4-aminophenylacetic acid, synthesized through condensation with phthalic anhydride, have shown promising antimicrobial activities. These compounds were characterized by various analytical and spectral data, contributing valuable insights into their potential as antimicrobial agents (Bedair et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as nitrobenzenes, are known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that nitrophenyl compounds can undergo reactions with amines . This reaction could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

It’s known that unnatural amino acids can be incorporated into proteins or peptides by a variety of existing methods . This could potentially affect various biochemical pathways depending on the specific proteins or peptides involved.

Pharmacokinetics

It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have certain properties that affect its bioavailability.

Result of Action

Based on the potential interactions with amines , it can be speculated that the compound may cause various changes at the molecular and cellular level.

Action Environment

It’s known that the reaction of nitrophenyl compounds with amines can be influenced by various factors, such as the presence of other chemicals .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERGPOPIKKDXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)